(2R)-2-Quinolin-6-ylpropan-1-ol
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Overview
Description
(2R)-2-Quinolin-6-ylpropan-1-ol: is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-6-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives and appropriate chiral precursors.
Reaction Conditions: The key step involves the addition of a chiral auxiliary to the quinoline derivative, followed by reduction and subsequent removal of the auxiliary to yield the desired chiral alcohol.
Industrial Production Methods: Industrial production may involve optimized catalytic hydrogenation processes to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Quinolin-6-ylpropan-1-ol can undergo oxidation reactions to form quinoline ketones or aldehydes.
Reduction: The compound can be reduced to form various quinoline derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include quinoline ketones, aldehydes, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: (2R)-2-Quinolin-6-ylpropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it valuable for investigating enantioselective interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its quinoline core is a common motif in many bioactive molecules, including antimalarial and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, its chiral center allows for selective binding to chiral receptors, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
(2S)-2-Quinolin-6-ylpropan-1-ol: The enantiomer of (2R)-2-Quinolin-6-ylpropan-1-ol, with similar chemical properties but different biological activities.
Quinoline-6-carboxylic acid: A related compound with a carboxylic acid group instead of a propanol group.
6-Methoxyquinoline: A quinoline derivative with a methoxy group at the 6-position.
Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its interactions with biological targets, making it a valuable compound in enantioselective synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-quinolin-6-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEUFYTYHCNFHM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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